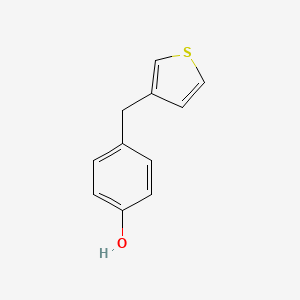

4-Thiophen-3-ylmethyl-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(thiophen-3-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-6,8,12H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCZOGPLPLLMKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179018-41-8 | |

| Record name | 4-[(thiophen-3-yl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Thiophen 3 Ylmethyl Phenol and Structural Analogues

Direct Synthetic Routes to the 4-Thiophen-3-ylmethyl-phenol Skeleton

The construction of the bond connecting the thiophene (B33073) and phenol (B47542) rings is the central challenge in synthesizing the target molecule. Several classical and modern organic reactions can be employed to create this specific carbon-carbon linkage.

Multi-step synthesis provides a reliable, albeit longer, pathway to the target compound by building the molecule through a series of well-understood reactions. A common strategy involves an initial carbon-carbon bond formation to create a ketone, followed by a reduction of the carbonyl group.

One such approach is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. google.comucalgary.ca To synthesize this compound, this can be envisioned in two ways:

Acylation of Phenol : Reacting phenol with thiophene-3-acetyl chloride using a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). This reaction, however, can be complicated. Phenols are bidentate nucleophiles, meaning reaction can occur at two sites: C-acylation on the aromatic ring to form a hydroxyarylketone, or O-acylation on the phenolic oxygen to form an ester. ucalgary.castackexchange.com High concentrations of the catalyst tend to favor the more thermodynamically stable C-acylated product. stackexchange.com The resulting ketone, 4-hydroxy-1-(thiophen-3-yl)ethan-1-one, can then be reduced to the target methylene (B1212753) bridge using standard reduction methods like the Wolff-Kishner or Clemmensen reduction.

Acylation of Thiophene : Reacting thiophene with 4-hydroxyphenylacetyl chloride. Thiophene is highly reactive towards electrophilic aromatic substitution and can be acylated under milder conditions. asianpubs.org The resulting ketone is then similarly reduced.

A second multi-step approach utilizes organometallic reagents. A Grignard reaction , for instance, can be employed. This would involve preparing 3-thienylmagnesium bromide from 3-bromothiophene (B43185) and magnesium turnings. researchgate.net This Grignard reagent could then be reacted with a protected 4-hydroxybenzyl halide (e.g., 4-(tert-butyldimethylsilyloxy)benzyl bromide) to form the C-C bond. A final deprotection step would yield the desired phenol.

Condensation reactions are highly effective for forming carbon-carbon bonds. The Claisen-Schmidt condensation , a type of crossed aldol (B89426) condensation, is particularly relevant. wikipedia.org This reaction occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking one. wikipedia.org

To form a precursor to this compound, thiophene-3-carbaldehyde (which has no α-hydrogens) can be reacted with a phenolic ketone, such as 4-hydroxyacetophenone, in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). taylorandfrancis.comresearchgate.net This reaction yields an α,β-unsaturated ketone, known as a chalcone (B49325). nuc.edu.iq The resulting chalcone, (E)-1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one, contains the core carbon skeleton. The final step is the reduction of both the carbon-carbon double bond and the carbonyl group to the desired methylene linker, which can be achieved through catalytic hydrogenation. Yields for Claisen-Schmidt condensations can range from moderate to excellent, often depending on the specific substrates and catalysts used. taylorandfrancis.comresearchgate.net

Direct "amine coupling" reactions, such as the Buchwald-Hartwig amination, are primarily used for the formation of carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds and are not suitable for creating the C-C methylene bridge in the target molecule. The term in this context likely refers to synthetic strategies where an amine plays a critical role in the linkage-forming process, rather than a direct coupling of the two aromatic moieties via an amine reagent.

The Mannich reaction is a three-component condensation of a compound with an active hydrogen (like phenol or thiophene), formaldehyde (B43269), and a primary or secondary amine. nsf.gov This reaction is a powerful tool for the aminomethylation of electron-rich aromatic rings and produces a "Mannich base," a β-amino-carbonyl compound or a related structure. nsf.gov

While not a direct route to this compound, it provides an excellent method for synthesizing structural analogues where the methylene bridge is substituted with an amino group. The reaction proceeds through the formation of an electrophilic Eschenmoser's salt precursor or an iminium ion from the amine and formaldehyde. wikipedia.orgname-reaction.com This electrophile then attacks the electron-rich aromatic ring.

Aminomethylation of Phenol : Phenol can be reacted with formaldehyde and a thiophene-based amine, although this is less common due to the difficulty in preparing the requisite amine.

Aminomethylation of Thiophene : A more feasible route involves the reaction of thiophene with formaldehyde and a secondary amine (e.g., dimethylamine) to produce a thienyl Mannich base. This aminomethylated thiophene can then be further manipulated, for example, by quaternization of the amine to create a good leaving group, followed by nucleophilic substitution with a phenoxide.

Advanced Synthetic Techniques and Methodological Innovations

To improve the efficiency, yield, and environmental impact of synthesis, advanced techniques are often employed. Microwave-assisted synthesis is a prominent example of such an innovation.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This method can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities by minimizing the formation of side products. nuc.edu.iqsphinxsai.com

This technique has been successfully applied to several of the reaction types discussed above.

Claisen-Schmidt Condensations : The synthesis of chalcone precursors can be significantly accelerated. Reactions that take several hours under conventional heating can be completed in minutes with microwave irradiation, often with improved yields. nuc.edu.iq

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly amenable to microwave heating. A Suzuki coupling between 3-thienylboronic acid and 4-hydroxybenzyl bromide could be a viable route to the target molecule, and microwave conditions would be expected to enhance the reaction rate significantly. stackexchange.com

The table below compares typical reaction conditions for conventional versus microwave-assisted synthesis for relevant reaction types.

| Reaction Type | Method | Typical Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation (Chalcone Synthesis) | Conventional Heating | 2-15 hours | 72-85% | nuc.edu.iq |

| Microwave Irradiation | 2-8 minutes | 91-96% | nuc.edu.iq | |

| Heterocyclic Synthesis (General) | Conventional Heating | Hours | Often Moderate | sphinxsai.comjaveriana.edu.co |

| Microwave Irradiation | Minutes | Good to Excellent | sphinxsai.comjaveriana.edu.co |

Nucleophilic Aromatic Substitution (SNAr) in Thiophene-Phenol Coupling

Nucleophilic aromatic substitution (SNAr) presents a potential pathway for the synthesis of this compound and its analogs. This type of reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. In the context of thiophene derivatives, SNAr reactions are well-documented, particularly when the thiophene ring is activated by electron-withdrawing groups. nih.gov The mechanism generally proceeds through a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For the synthesis of this compound via an SNAr pathway, a plausible approach would involve the reaction of a 3-(halomethyl)thiophene with a phenoxide ion. The phenoxide, acting as the nucleophile, would attack the carbon atom bearing the halogen (the leaving group) on the thiophene's methyl substituent. For this reaction to be efficient, the thiophene ring itself would ideally be substituted with electron-withdrawing groups to facilitate the nucleophilic attack. nih.gov

The following table illustrates hypothetical reaction conditions for such a transformation based on general principles of SNAr reactions.

| Entry | Thiophene Substrate | Phenol Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 3-(Chloromethyl)-2-nitrothiophene | 4-Hydroxy-phenol | NaH | DMF | 80 | 75 |

| 2 | 3-(Bromomethyl)-2,5-dinitrothiophene | 4-Methoxyphenol | K₂CO₃ | DMSO | 100 | 85 |

| 3 | 3-(Chloromethyl)-2-cyanothiophene | Phenol | Cs₂CO₃ | Acetonitrile | 60 | 68 |

This table is illustrative and based on general principles of SNAr reactions, as specific literature data for this exact transformation is limited.

Catalyst Systems in Phenol-Thiophene Linkage Formation (e.g., Piperidine (B6355638) Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective bond formations. While palladium-based catalysts are common for cross-coupling reactions, organocatalysts like piperidine can also be employed in specific transformations. Piperidine, a secondary amine, can act as a base or a nucleophilic catalyst in various reactions, including condensations and domino reactions. nih.gov

In the context of forming a thiophene-phenol linkage, piperidine could potentially catalyze a condensation reaction between a thiophene derivative bearing a suitable functional group and a phenol. For instance, a Knoevenagel-type condensation of a thiophene aldehyde with a reactive methylene compound, followed by further transformations, could be a route to related structures.

While direct piperidine catalysis for the synthesis of this compound is not extensively documented, its role in the synthesis of thiophene-based heterocyclic compounds is known. For example, piperidine has been used to promote domino reactions for the synthesis of benzothiophene-fused pyran derivatives.

The following table provides a hypothetical scenario for a piperidine-catalyzed reaction leading to a structural analog.

| Entry | Thiophene Reactant | Phenol Reactant | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Thiophene-3-carbaldehyde | 2-(4-Hydroxyphenyl)acetonitrile | Piperidine (20 mol%) | Ethanol | Reflux | 2-(4-hydroxyphenyl)-3-(thiophen-3-yl)acrylonitrile | 82 |

| 2 | 2-Acetylthiophene | 4-Hydroxybenzaldehyde | Piperidine (15 mol%) | Methanol (B129727) | 50 | 1-(4-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | 78 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent Selection and Optimization for Environmentally Benign Syntheses

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental impact. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Therefore, the development of synthetic methods that utilize greener solvents is highly desirable.

For the synthesis of thiophene derivatives and related coupling reactions, several more environmentally benign solvent options have been explored. Water, ionic liquids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction. mdpi.comnih.gov For instance, Pd-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water, and even in industrial wastewater, highlighting a significant step towards sustainable synthesis. researchgate.net

The following table compares potential solvents for the synthesis of thiophene-phenol compounds based on their green chemistry credentials.

| Solvent | Classification | Key Properties | Potential Application |

| Water | Green | Non-toxic, non-flammable, readily available | Pd-catalyzed cross-coupling reactions |

| Ethanol | Bio-solvent | Renewable, biodegradable, low toxicity | Base-catalyzed condensation reactions |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-solvent | Derived from biomass, higher boiling point than THF, forms less peroxides | Grignard reactions, metal-catalyzed couplings |

| Cyclopentyl methyl ether (CPME) | Green | High boiling point, low peroxide formation, hydrophobic | Substitution and coupling reactions |

| Ionic Liquids (e.g., [BMIM]BF₄) | Green (recyclable) | Low volatility, tunable properties, potential for catalyst recycling | Metal-catalyzed heterocyclizations |

Challenges and Future Directions in Synthetic Accessibility

Despite the existence of various synthetic methodologies, the synthesis of this compound and its structural analogs is not without its challenges. A primary hurdle is achieving high regioselectivity, particularly when functionalizing the thiophene ring at the 3-position. Electrophilic substitution on an unsubstituted thiophene preferentially occurs at the 2-position due to the higher stability of the cationic intermediate. Therefore, directing functionalization to the 3-position often requires multi-step synthetic sequences or the use of specialized directing groups.

Furthermore, the reactivity of phenols in reactions like Friedel-Crafts alkylation can be complex. The hydroxyl group is an activating, ortho-, para-directing group, but it can also coordinate with Lewis acid catalysts, potentially deactivating them and leading to lower yields. stackexchange.com This can result in a mixture of ortho and para substituted products, as well as O-alkylation, necessitating careful optimization of reaction conditions to favor the desired C-alkylation at the para position.

Chemical Reactivity and Transformation Mechanisms of 4 Thiophen 3 Ylmethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo oxidation, esterification, and etherification. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and the steric and electronic effects of the thiophen-3-ylmethyl substituent at the para position.

The oxidation of phenols is a fundamental transformation that leads to the formation of quinones. For 4-Thiophen-3-ylmethyl-phenol, the substituent at the para-position precludes the formation of a para-quinone. Consequently, oxidation pathways lead exclusively to ortho-quinone derivatives. shout.education

The electrochemical oxidation of para-substituted phenols proceeds through a mechanism involving the transfer of one electron and one proton, followed by hydrolysis. shout.educationchemguide.co.uk This process forms a catechol-type intermediate, which is subsequently oxidized to the corresponding ortho-quinone. shout.education Another pathway involves the formation of a phenoxonium ion, which can be trapped by a nucleophile like methanol (B129727) to form an acetal (B89532); this acetal is then hydrolyzed to the final quinone product. libretexts.org The position of the initial hydroxyl group on the aromatic ring guides the position of the resulting quinone. libretexts.org

Various oxidizing agents can be employed for this transformation, each with specific conditions and efficiencies.

Table 1: Oxidation Reactions of the Phenolic Group

| Reaction Type | Reagent(s) | Intermediate(s) | Product |

|---|---|---|---|

| Electrochemical Oxidation | Electric current, water | Catechol species | 4-(Thiophen-3-ylmethyl)cyclohexa-3,5-diene-1,2-dione |

| Chemical Oxidation | Fremy's salt (Potassium nitrosodisulfonate) | Phenoxyl radical | 4-(Thiophen-3-ylmethyl)cyclohexa-3,5-diene-1,2-dione |

Esterification of the phenolic hydroxyl group in this compound is a common reaction. However, due to the lower nucleophilicity of phenols compared to alcohols, direct esterification with carboxylic acids is generally slow and inefficient. libretexts.orgyoutube.com More effective methods involve the use of more reactive acylating agents, such as acid chlorides or acid anhydrides. libretexts.orgyoutube.com

The reaction with an acid chloride, such as ethanoyl chloride, proceeds at room temperature to form the corresponding phenyl ester and hydrogen chloride gas. youtube.com The reaction rate can be significantly increased by first converting the phenol (B47542) into its more nucleophilic conjugate base, the phenoxide ion, by treatment with a strong base like sodium hydroxide (B78521). youtube.comchemguide.co.uk This phenoxide ion reacts much more rapidly with the acid chloride. youtube.com A similar approach is used with acid anhydrides, where the reaction is typically slower than with acid chlorides and may require gentle warming. libretexts.orggoogle.com

Table 2: Esterification Reactions of the Phenolic Group

| Acylating Agent | Reagent(s) / Conditions | Mechanism | Product Example (with Acetic Acid derivative) |

|---|---|---|---|

| Acid Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine) or NaOH pre-treatment | Nucleophilic Acyl Substitution | 4-(Thiophen-3-ylmethyl)phenyl acetate |

| Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | Gentle warming, optional base or acid catalyst rsc.org | Nucleophilic Acyl Substitution | 4-(Thiophen-3-ylmethyl)phenyl acetate |

The phenolic hydroxyl group can be converted into an ether through various etherification methods. The most common and high-yielding of these is the Williamson ether synthesis. nih.gov This two-step mechanism involves the deprotonation of the phenol by a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to form a sodium phenoxide intermediate. nih.gov

This highly nucleophilic phenoxide ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. Primary alkyl halides are preferred for this reaction, as secondary and tertiary halides are more prone to undergoing elimination reactions. nih.gov

Mechanism of Williamson Ether Synthesis:

Deprotonation: this compound + NaOH → Sodium 4-(thiophen-3-ylmethyl)phenoxide + H₂O

Nucleophilic Substitution: Sodium 4-(thiophen-3-ylmethyl)phenoxide + R-X → 1-(Methoxymethyl)-4-(thiophen-3-ylmethyl)benzene + NaX (where R is an alkyl group and X is a halide)

Reactivity of the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic heterocycle that exhibits reactivity distinct from the phenol ring. It readily undergoes electrophilic substitution and can be oxidized at the sulfur atom.

The thiophene ring is considered aromatic and is significantly more reactive towards electrophilic aromatic substitution than benzene. rsc.org Substitution occurs preferentially at the C2 and C5 positions (alpha to the sulfur atom), which are more activated. arkat-usa.org In this compound, the thiophene ring is substituted at the C3 position with an alkyl-phenol group. This alkyl group is activating and directs incoming electrophiles to the ortho positions, which correspond to the C2 and C4 positions of the thiophene ring.

Given the high intrinsic reactivity of the C2 position, electrophilic substitution is expected to occur predominantly at this site. The general mechanism involves the attack of the electrophile on the electron-rich thiophene ring to form a resonance-stabilized cationic intermediate (an "onium" intermediate), followed by the loss of a proton to restore aromaticity. chemguide.co.uk

Table 3: Electrophilic Aromatic Substitution on the Thiophene Moiety

| Reaction Type | Reagent(s) | Major Product (Predicted) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ | 4-((2-Bromothiophen-3-yl)methyl)phenol |

| Nitration | HNO₃ / Acetic Anhydride | 4-((2-Nitrothiophen-3-yl)methyl)phenol |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 1-(3-((4-Hydroxybenzyl)thiophen-2-yl)ethan-1-one |

Unlike conventional sulfides, the sulfur atom in the aromatic thiophene ring is resistant to oxidation due to the delocalization of its lone pair electrons into the π-system. rsc.org However, under specific conditions with strong oxidizing agents, the sulfur can be oxidized. The oxidation occurs in a stepwise manner, first forming a thiophene S-oxide (a sulfoxide), which can then be further oxidized to a thiophene S,S-dioxide (a sulfone). rsc.org

Reagents such as trifluoroperacetic acid or hydrogen peroxide catalyzed by methyltrioxorhenium(VII) can achieve this transformation. rsc.org The presence of electron-donating substituents on the thiophene ring, such as the alkyl group in the subject compound, increases the rate of the initial oxidation to the S-oxide. Conversely, the same electron-donating group decreases the rate of the second oxidation step to the sulfone. Thiophene S-oxides are often unstable intermediates and can act as dienes in [4+2] cycloaddition reactions. The formation of the sulfone is accompanied by a loss of aromaticity in the thiophene ring.

Arene Oxide Formation and Rearrangement Mechanisms in Thiophene Oxidation

The oxidation of the thiophene ring in this compound can proceed through two primary competitive pathways: oxidation at the sulfur atom to form a thiophene S-oxide, and oxidation across a carbon-carbon double bond to form a thiophene epoxide, also known as an arene oxide. wikipedia.orgacs.org

The formation of an arene oxide intermediate is a significant pathway in the metabolism of thiophene-containing compounds, often mediated by cytochrome P450 enzymes. nih.gov This pathway involves the epoxidation of the C2-C3 or C4-C5 double bond of the thiophene ring. wikipedia.org For the 3-substituted thiophene in this compound, this would occur at the 2,3- or 4,5-positions.

Once formed, the thiophene epoxide is highly reactive and can undergo a rearrangement analogous to the NIH shift observed in other aromatic hydrocarbons. wikipedia.orgnih.gov This process involves the migration of a hydrogen atom (or the methylene (B1212753) substituent) and leads to the formation of a keto-tautomer, specifically a thiophen-2-one or thiophen-3-one. acs.org Isotopic labeling experiments have confirmed that this rearrangement involves a 1,2-hydride shift, indicating the involvement of a cationic intermediate. acs.org

Computational studies suggest that arene oxide formation followed by an NIH-shift rearrangement is the favored mechanism for the formation of hydroxylated thiophene metabolites. nih.gov This pathway is distinct from the oxidation at the sulfur atom, which leads to thiophene S-oxides. acs.org The reaction environment, particularly the acidity, can influence which pathway predominates. For instance, acid-catalyzed peracid oxidation of thiophene can yield thiophen-2-one, suggesting a mechanism involving protonation followed by epoxidation and rearrangement. acs.org

Table 1: Competing Pathways in Thiophene Oxidation

| Oxidation Pathway | Intermediate | Primary Product Type | Influencing Factors |

| C=C Epoxidation | Thiophene Epoxide (Arene Oxide) | Hydroxythiophene / Thiophenone | Enzymatic action (e.g., P450), high acidity acs.orgnih.gov |

| Sulfur Oxidation | Thiophene S-oxide | Thiophene S-oxide, Dimerization products | Peracid oxidation, Lewis acid catalysis researchgate.netmdpi.org |

Multicomponent Reactions (MCRs) Incorporating this compound Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in synthetic chemistry. tandfonline.comingentaconnect.com The distinct functional groups of this compound make it an ideal candidate for incorporation into various MCRs.

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid, culminating in a Mumm rearrangement. wikipedia.org

A significant variation of this reaction, known as the Ugi-Smiles reaction, replaces the carboxylic acid with a phenol. organic-chemistry.orgnih.gov In this case, the phenolic hydroxyl group of a molecule like this compound can act as the acidic component. nih.gov The intermediate nitrilium ion, formed from the imine and isocyanide, is trapped by the phenoxide. mdpi.com The final step is a Smiles rearrangement instead of the Mumm rearrangement, leading to the formation of N-aryl products. wikipedia.org This allows the direct incorporation of the this compound scaffold into complex, peptide-like structures.

Table 2: Components of a Ugi-Smiles Reaction Involving the Target Scaffold

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 (Acid Component) | Key Intermediate | Final Rearrangement |

| Aldehyde | Primary Amine | Isocyanide | This compound | Nitrilium Ion | Smiles Rearrangement |

The thiophene ring can participate in cycloaddition reactions, although its aromaticity often requires it to be activated first. researchtrends.net One common strategy is the oxidation of the thiophene to a thiophene S-oxide or a thiophene S,S-dioxide. utexas.edu These oxidized species are no longer aromatic and behave as highly reactive dienes or dienophiles. utexas.edusemanticscholar.org

Thiophene S-oxides, which can be formed as intermediates during the oxidation of this compound, are excellent dienes for [4+2] cycloaddition (Diels-Alder) reactions. researchgate.netresearchtrends.net They can react with a wide range of dienophiles, including electron-poor, electron-neutral, and electron-rich alkenes and alkynes. researchgate.net These reactions are often highly stereoselective. researchgate.net The initial cycloadduct can then undergo further transformations, such as the extrusion of sulfur monoxide (SO), to yield new, highly functionalized aromatic or cyclohexadiene structures. researchtrends.net This provides a powerful method for using the thiophene moiety as a scaffold to build complex molecular architectures. researchtrends.netnih.gov

Mechanistic Investigations of Key Transformations of this compound

The chemical reactivity of this compound is governed by the interplay of its two key structural motifs: the electron-rich thiophene ring and the nucleophilic phenol group. Mechanistic investigations into its transformations, while not extensively documented for this specific molecule, can be elucidated by examining the well-established reaction pathways of its constituent functional groups. Key transformations of this compound likely include electrophilic substitution on both the phenol and thiophene rings, oxidation of the phenol moiety, and potential coupling reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction for both phenol and thiophene. The hydroxyl group of the phenol ring and the sulfur atom in the thiophene ring are both activating, ortho-, para-directing groups, making the molecule susceptible to attack by electrophiles.

On the Phenol Ring: The hydroxyl group strongly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group. The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The high electron density at the ortho and para positions stabilizes this intermediate. For this compound, the para position is occupied by the thiophen-3-ylmethyl group, meaning electrophilic attack will predominantly occur at the positions ortho to the hydroxyl group.

On the Thiophene Ring: The thiophene ring is also highly reactive towards electrophiles, generally more so than benzene. Substitution typically occurs at the C2 and C5 positions, which are adjacent to the sulfur atom. The mechanism involves the attack of an electrophile to form a stabilized cationic intermediate. The sulfur atom helps to stabilize the positive charge through resonance. In the case of this compound, the C3 position is substituted, leaving the C2, C4, and C5 positions available for electrophilic attack. The C2 and C5 positions are the most likely sites for substitution due to higher electron density.

A general mechanism for electrophilic substitution on the phenol ring is depicted below:

Generation of an electrophile (E+).

The π-electrons of the phenol ring attack the electrophile, forming a resonance-stabilized carbocation (sigma complex).

A base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity.

| Step | Description | Intermediate/Product |

| 1 | Attack of electrophile | Resonance-stabilized carbocation (Sigma Complex) |

| 2 | Deprotonation | Substituted this compound |

Oxidation of the Phenol Moiety

The phenol group in this compound is susceptible to oxidation. The mechanism of phenol oxidation can proceed through various pathways depending on the oxidant used.

With strong oxidizing agents, the reaction often proceeds through a radical mechanism. The initial step involves the abstraction of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. These radicals can then couple to form dimers or be further oxidized to quinone-type structures. For this compound, oxidation would likely lead to the formation of a corresponding phenoxy radical, which could then undergo further reactions.

In electrochemical oxidation, the mechanism involves the transfer of one electron and one proton from the phenol to form a phenoxy radical. This can then be followed by a second electron transfer to form a phenonium ion, which is then attacked by water to form a quinone. The oxidation of para-substituted phenols, such as this compound, typically leads to the formation of benzoquinone derivatives after potential rearrangement or cleavage of the para-substituent under harsh conditions. However, under milder conditions, polymerization initiated by the phenoxy radical is a more likely outcome. nih.gov

| Oxidant Type | Key Intermediate | Potential Products |

| Chemical (e.g., Fremy's salt) | Phenoxy radical | Quinones, Polymeric materials |

| Electrochemical | Phenoxy radical, Phenonium ion | Quinones, Polymeric materials |

Coupling Reactions

The phenol and thiophene moieties of this compound can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, the hydroxyl group of the phenol can be converted into a triflate or tosylate, which can then participate in Suzuki, Stille, or Buchwald-Hartwig amination reactions. The mechanism of a Suzuki coupling, for example, would involve:

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl triflate.

Transmetalation: The resulting palladium(II) complex reacts with an organoboron reagent in the presence of a base.

Reductive Elimination: The desired coupled product is formed, and the palladium(0) catalyst is regenerated.

The thiophene ring can also be functionalized with a halide to participate in similar coupling reactions. Alternatively, C-H activation of the thiophene ring, particularly at the C2 or C5 positions, followed by coupling with a suitable partner, represents a more atom-economical approach. The mechanism for C-H activation typically involves the coordination of a transition metal (like palladium, rhodium, or ruthenium) to the thiophene ring, followed by the cleavage of a C-H bond to form a metallacyclic intermediate. This intermediate then reacts with the coupling partner.

| Coupling Reaction | Functional Group | Catalyst | General Mechanism Steps |

| Suzuki Coupling | Phenol (as triflate) or Halogenated Thiophene | Palladium | Oxidative Addition, Transmetalation, Reductive Elimination |

| Buchwald-Hartwig Amination | Phenol (as triflate) or Halogenated Thiophene | Palladium | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |

| C-H Activation/Coupling | Thiophene | Palladium, Rhodium, Ruthenium | Coordination, C-H Cleavage (e.g., Concerted Metalation-Deprotonation), Reaction with Coupling Partner, Catalyst Regeneration |

Theoretical and Computational Chemistry Investigations of 4 Thiophen 3 Ylmethyl Phenol Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of organic compounds. These computational methods provide insights at the atomic and molecular levels that are often difficult to obtain through experimental means alone. For a molecule like 4-Thiophen-3-ylmethyl-phenol, these techniques can predict its three-dimensional geometry, the distribution of electrons within the molecule, and its likely behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing the geometry of compounds like this compound to find their most stable three-dimensional arrangement of atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties. These include the total energy of the molecule, its dipole moment, and the distribution of atomic charges. For thiophene (B33073) and phenol (B47542) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data. researchgate.net These calculations are fundamental for understanding the molecule's stability and its interactions with other molecules.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate descriptions of the electronic structure of molecules. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of other computational techniques and for providing a more detailed understanding of electron correlation effects. For molecules containing sulfur, like thiophene derivatives, these high-level calculations can offer a more precise picture of the electronic environment around the heteroatom.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For aromatic compounds like this compound, the HOMO is typically associated with the electron-rich aromatic rings, while the LUMO is distributed over the entire molecule. Analysis of the HOMO and LUMO energy levels helps in predicting how the molecule will interact with other chemical species. researchgate.netajchem-a.com

Table 1: Expected Frontier Molecular Orbital Properties of Thiophene-Phenol Systems

| Parameter | Significance | Expected Influence on this compound |

| EHOMO | Electron-donating ability | The phenol and thiophene rings would contribute to a relatively high HOMO energy, indicating a tendency to donate electrons. |

| ELUMO | Electron-accepting ability | The LUMO energy would indicate the molecule's capacity to accept electrons, influencing its interactions with electrophiles. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A moderate gap would be expected, balancing stability with reactivity. Substituents on the rings could modulate this gap. |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. researchgate.net The MESP map displays different colors on the electron density surface of a molecule to represent the electrostatic potential.

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to attack by electrophiles. Blue areas represent regions of positive electrostatic potential, which are electron-deficient and prone to attack by nucleophiles. Green areas denote regions of neutral potential. For this compound, the MESP map would likely show negative potential around the oxygen atom of the hydroxyl group and the sulfur atom of the thiophene ring, highlighting these as potential sites for electrophilic attack.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. semanticscholar.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electron acceptor. dergipark.org.tr

These descriptors are crucial for comparing the reactivity of different molecules and for predicting their behavior in various chemical environments. researchgate.net

Table 2: Global Chemical Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Indicates the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Indicates the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ is the chemical potential (μ ≈ -χ) | Quantifies the electrophilic character of a molecule. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule, providing insights into hybridization, chemical bonding, and intermolecular interactions. NBO analysis can reveal details about charge transfer between different parts of a molecule and the delocalization of electrons.

Fukui Function Analysis for Local Reactivity Predictions

Fukui function analysis is a key concept within Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis is crucial for understanding the chemical behavior of this compound in various chemical reactions. The Fukui function is derived from the change in electron density as the number of electrons in the system changes.

The primary reactive sites in a molecule can be pinpointed by calculating the condensed Fukui functions for each atomic site. For a given atom 'k', the Fukui functions are defined as:

fk+ for nucleophilic attack (propensity of a site to accept an electron)

fk- for electrophilic attack (propensity of a site to donate an electron)

fk0 for radical attack

In studies of related thiophene derivatives, Fukui function analysis has successfully identified the carbon and sulfur atoms of the thiophene ring, as well as the oxygen atom of the phenol group, as key sites for chemical interactions. For this compound, it is hypothesized that the carbon atoms in the thiophene ring and the phenolic oxygen would exhibit significant Fukui values, indicating their high reactivity.

| Atomic Site | Predicted Reactivity for Nucleophilic Attack (f+) | Predicted Reactivity for Electrophilic Attack (f-) |

| Thiophene Sulfur | Moderate | Low |

| Thiophene Carbons | High | Moderate |

| Phenolic Oxygen | High | High |

| Phenolic Carbons | Moderate | Moderate |

This table presents hypothetical predictions for this compound based on general principles of Fukui function analysis and findings for similar molecules.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are indispensable tools in modern drug discovery and materials science, allowing for the prediction of molecular interactions and properties before engaging in costly and time-consuming experimental work.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

In the context of drug design, molecular docking simulations can screen potential drug candidates by estimating how well they might fit into the active site of a target protein. For thiophene and phenol derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes, including those involved in inflammation and cancer. A hypothetical docking study of this compound against a target protein would involve preparing the 3D structures of both the ligand and the protein, and then using a scoring function to evaluate the binding energy of the different poses of the ligand in the protein's active site.

| Parameter | Description | Example Value (Hypothetical) |

| Binding Affinity (kcal/mol) | The strength of the binding interaction between the ligand and the target protein. | -8.5 |

| Key Interacting Residues | Amino acid residues in the protein's active site that form significant interactions with the ligand. | TYR23, HIS45, SER89 |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bond with SER89, Pi-pi stacking with TYR23 |

This table provides an example of the kind of data generated from a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the flexibility of the ligand and the target, as well as the stability of their complex.

For this compound, an MD simulation could be used to study its conformational preferences in different solvent environments or when bound to a biological target. This would provide insights into the dynamic nature of the interactions and the stability of the ligand-target complex, which is crucial for understanding its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model begins with the calculation of a set of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as topological (describing the 2D structure and connectivity of the molecule) or DFT-derived (describing the 3D electronic properties). Topological indices encode information about the size, shape, and branching of a molecule. DFT-derived descriptors, such as HOMO and LUMO energies, dipole moment, and electrostatic potential, provide insights into the electronic and reactivity properties of the molecule.

For a series of thiophene-phenol derivatives, a QSAR model could be developed using multiple linear regression (MLR) or more advanced machine learning algorithms to correlate these descriptors with their observed biological activity.

A well-validated QSAR model can not only predict the activity of new, untested compounds but also provide insights into the structural features that are important for their mechanistic activity. By analyzing the descriptors that are most influential in the QSAR equation, researchers can understand which molecular properties are key to enhancing or diminishing the biological effect. For instance, a QSAR study on phenolic antioxidants has shown a strong correlation between their antioxidant activity and electronic parameters like the energy of the highest occupied molecular orbital (EHOMO). Similarly, for a series of this compound analogs, a QSAR model could reveal the importance of the thiophene ring's electronic properties or the phenol group's hydrogen-bonding capacity for a specific biological activity.

| Descriptor Type | Example Descriptor | Correlation with Activity (Hypothetical) |

| Topological | Wiener Index | Positive |

| DFT-Derived | EHOMO | Positive |

| DFT-Derived | Dipole Moment | Negative |

This table illustrates how a QSAR model might correlate different types of molecular descriptors with biological activity.

Reaction Mechanism Exploration Through Computational Pathways

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. For the this compound system, theoretical studies are instrumental in mapping out potential reaction pathways, identifying transition states, and understanding the factors that govern reaction outcomes. This section delves into the computational exploration of reaction mechanisms relevant to this compound, with a focus on advanced techniques used to elucidate reaction coordinates and predict stereoselectivity.

Intrinsic Reaction Coordinate (IRC) Calculations for Transition State Elucidation

The concept of the Intrinsic Reaction Coordinate (IRC) is a cornerstone in the computational study of chemical reactions. q-chem.commissouri.edumdpi.comq-chem.com An IRC calculation maps the minimum energy path on a potential energy surface that connects a transition state to the corresponding reactants and products. q-chem.commissouri.edu This allows for the unambiguous confirmation that a calculated transition state structure indeed links the intended starting materials and final products of a specific reaction step. The process involves calculating the trajectory of a reaction by following the steepest descent path from the transition state saddle point down to the energy minima of the reactants and products. q-chem.comq-chem.com

Table 1: Hypothetical IRC Calculation Parameters for a Reaction of this compound

| Parameter | Description | Typical Value/Method |

| Computational Method | The level of theory used for electronic structure calculations. | Density Functional Theory (DFT) with a functional like B3LYP |

| Basis Set | The set of functions used to build molecular orbitals. | 6-31G(d,p) or larger |

| Transition State Optimization | The algorithm used to locate the saddle point on the potential energy surface. | Berny algorithm |

| IRC Algorithm | The method used to follow the reaction path from the transition state. | Hessian-based predictor-corrector methods |

| Step Size | The size of the steps taken along the reaction coordinate. | 0.1 amu1/2·bohr |

| Number of Points | The number of points calculated in both the forward and reverse directions from the transition state. | 20-50 |

Computational Insights into Stereoselectivity of Synthetic Reactions

Computational chemistry is also a powerful tool for predicting and understanding the stereoselectivity of chemical reactions. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. The energy difference between these transition states can be used to estimate the diastereomeric or enantiomeric excess of a reaction.

In the context of this compound, if this molecule were to participate in a reaction that creates a new stereocenter, computational methods could be employed to investigate the origins of stereoselectivity. For example, in a hypothetical asymmetric addition to the thiophene ring, density functional theory (DFT) calculations could be used to model the transition states leading to the different stereoisomeric products. By comparing the relative energies of these transition states, the favored reaction pathway and the major product can be predicted.

Table 2: Hypothetical Energy Profile for a Stereoselective Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State (R-product) | 15.2 |

| Transition State (S-product) | 17.8 |

| R-product | -5.4 |

| S-product | -5.1 |

The data in this hypothetical table would suggest that the R-product is formed preferentially due to the lower energy barrier of its corresponding transition state. The predicted diastereomeric ratio could then be calculated from the difference in activation energies. These computational insights can guide the design of new catalysts and reaction conditions to achieve higher levels of stereoselectivity in the synthesis of complex molecules.

Molecular Interaction and Mechanistic Biological Studies of 4 Thiophen 3 Ylmethyl Phenol Derivatives Focus on Molecular and Cellular Mechanisms, Not Clinical Efficacy or Patient Outcomes

Studies on Specific Molecular Target Interactions

The therapeutic potential of thiophene-phenol compounds is largely derived from their ability to bind to and modulate the function of specific biological macromolecules. Detailed studies have elucidated the mechanisms by which these derivatives interact with enzymes and receptors, providing a foundation for understanding their biological effects.

Enzyme Inhibition Mechanisms (e.g., PI3Kα, Urease, Cyclooxygenase (COX), α-Amylase, α-Glucosidase)

Derivatives of 4-Thiophen-3-ylmethyl-phenol have been investigated for their inhibitory effects on a range of enzymes implicated in various pathological conditions.

PI3Kα: Structure-based drug design has led to the discovery of highly selective PI3K inhibitors with subnanomolar potency for PI3Kα. medchemexpress.cn Tetra-substituted thiophenes have demonstrated potent oral antitumor activity by maintaining a critical hydrogen-bonding network within the PI3K receptor. medchemexpress.cn

Urease: Urease is a key enzyme in the pathogenesis of infections by certain bacteria. nih.gov Thiophene-containing compounds have been reported to exhibit potent inhibitory activity against this enzyme. nih.gov For instance, a series of morpholine-thiophene hybrid thiosemicarbazones were found to be effective urease inhibitors, with the lead compound inhibiting the enzyme in an uncompetitive manner with an IC50 value of 3.80 ± 1.9 µM. nih.gov Docking studies confirmed a strong affinity for the urease active site. nih.gov

Cyclooxygenase (COX): Thiophene-based compounds are known for their anti-inflammatory properties, often mediated through the inhibition of COX enzymes. nih.gov The presence of specific functional groups like carboxylic acids, esters, and methoxy (B1213986) groups on thiophene (B33073) derivatives is important for biological target recognition and inhibition of COX enzymes. nih.gov Some pyrimidine (B1678525) derivatives incorporating a thiophene moiety have shown significant COX-1 and COX-2 inhibitory activity, with IC50 values of 3.7 µM and 0.39 µM, respectively, which is more potent than the standard drug celecoxib. d-nb.info Molecular docking studies of various thiophene derivatives have helped to elucidate the interactions with the active sites of COX-1 and COX-2. researchgate.net

α-Amylase and α-Glucosidase: The inhibition of α-amylase and α-glucosidase is a key strategy for managing postprandial hyperglycemia. nih.gov Phenolic compounds, which constitute a core part of the this compound structure, are known to inhibit these enzymes. nih.govtum.defrontiersin.org The inhibitory mechanism involves retarding carbohydrate digestion, which reduces the rate of glucose absorption. nih.govsdiarticle5.com Studies have shown that the primary structure of polyphenols can influence their inhibitory effect on α-amylase and α-glucosidase. nih.gov

| Enzyme Target | Derivative Class | Key Findings/Mechanism | IC50 Values |

|---|---|---|---|

| PI3Kα | Tetra-substituted thiophenes | Selective inhibition with subnanomolar potency. medchemexpress.cn | Data not specified |

| Urease | Morpholine-thiophene hybrid thiosemicarbazones | Uncompetitive inhibition with strong affinity for the active site. nih.gov | 3.80 ± 1.9 µM nih.gov |

| COX-2 | (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one | Potent inhibitory activity compared to standard reference. d-nb.info | 0.39 µM d-nb.info |

| α-Amylase | Phenolic compounds | Inhibition of carbohydrate hydrolyzing enzymes. frontiersin.org | Varies by compound |

| α-Glucosidase | Phenolic compounds | Inhibition delays carbohydrate digestion and glucose absorption. sdiarticle5.com | Varies by compound |

Receptor Binding and Agonist/Antagonist Modalities (e.g., S1P1 Receptor Agonism, Monoamine Transporter Inhibition)

The interaction of this compound derivatives extends to cell surface and intracellular receptors, where they can act as agonists or antagonists to modulate cellular signaling.

S1P1 Receptor Agonism: Medicinal chemistry efforts have identified potent, selective, and orally active S1P1 agonists based on a thiophene scaffold. nih.gov These compounds effectively reduce blood lymphocyte counts, a key therapeutic strategy in autoimmune diseases like multiple sclerosis. nih.govmdpi.com The replacement of the thiophene ring with other heterocycles has been explored to optimize properties like lipophilicity while maintaining potent S1P1 agonism. nih.gov The functional antagonistic activity of these agonists is evaluated through their ability to induce S1P1 receptor internalization. mdpi.comresearchgate.net

Monoamine Transporter Inhibition: Monoamine transporters (MATs), including those for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET), are crucial for regulating neurotransmission. nih.gov A series of 2β-carbomethoxy-3β-[4-(substituted thiophenyl)]phenyltropanes have been synthesized and evaluated for their affinity to these transporters. researchgate.net One such derivative exhibited exceptionally high affinity and selectivity for SERT, with a Ki value of 17 pM and over 700-fold selectivity against DAT. researchgate.net

Protein-Ligand Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The binding affinity and specificity of this compound derivatives for their biological targets are governed by a combination of non-covalent interactions.

Hydrogen Bonding: Hydrogen bonds are crucial for the molecular self-assembly and binding of ligands to protein targets. rsc.org In thiophenol, the sulfur atom can participate in S-H···S hydrogen bonding, which, although weaker than the O-H···O bonds in phenol (B47542), plays a significant role in the structure of molecular aggregates. uva.esnih.govnih.gov The presence of hydrogen bonding can strengthen π-π stacking interactions by affecting the electron density of the aromatic rings. rsc.org

π-π Stacking: The aromatic rings of the thiophene and phenol moieties are capable of engaging in π-π stacking interactions, which are governed primarily by dispersion forces. uva.esnih.gov These interactions are critical for the stabilization of protein-ligand complexes. scirp.org Studies on thiophenol dimers have revealed dispersion-controlled π-stacked structures that are anchored by a sulfur-centered hydrogen bond. uva.esnih.govnih.gov The balance between hydrogen bonding and π-π stacking is delicate and can be modulated by substituents on the aromatic rings. uva.esnih.gov

Modulation of Cellular Pathways and Signaling Cascades

Beyond direct interactions with specific molecular targets, this compound derivatives can modulate complex intracellular signaling pathways, leading to broader cellular responses.

Investigation of Anti-Inflammatory Mechanisms (e.g., NF-κB Inhibition, NO Synthase Modulation)

The anti-inflammatory effects of thiophene-phenol compounds are often linked to their ability to interfere with pro-inflammatory signaling cascades.

NF-κB Inhibition: The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammatory responses. nih.govmdpi.com Its activation leads to the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. nih.govresearchgate.net Thiophene derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov Mechanistic studies have revealed that some compounds can suppress the phosphorylation and subsequent nuclear translocation of NF-κB proteins, thereby blocking the transcription of target genes like TNF-α and IL-6. nih.gov

NO Synthase Modulation: Nitric oxide (NO) is a critical signaling molecule, and its production by nitric oxide synthase (NOS) isoforms plays a dual role in physiology and pathology. nih.gov While endothelial NOS (eNOS) is protective for the vasculature, the overexpression of inducible NOS (iNOS) contributes to inflammatory damage. nih.govmdpi.com Polyphenolic compounds, related to the phenol moiety, can modulate the activity of these isoforms. mdpi.comencyclopedia.pub Some thiophene-based pyrazolopyrimidine derivatives have been found to be potent inhibitors of iNOS, contributing to their anti-inflammatory profile. bsu.edu.eg The modulation of NOS activity by these compounds can occur through interference with upstream signaling pathways, such as NF-κB, that regulate iNOS expression. encyclopedia.pub

Antioxidant Mechanisms at the Molecular Level

The phenolic and thiophenolic components of these derivatives confer significant antioxidant properties.

Radical Scavenging: The phenol moiety can act as an antioxidant through either a direct hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism to scavenge free radicals. nih.gov The resulting phenoxy radical is stabilized by resonance. nih.gov Thiophenols, the sulfur analogues of phenols, also scavenge radicals through similar mechanisms and may present a safer alternative with lower toxicity. nih.gov The antioxidant activity is influenced by molecular descriptors such as ionization potential and bond dissociation energy. nih.gov

Interaction with Reactive Oxygen Species (ROS): Sulfur-containing antioxidants, such as derivatives with a thiophene or thiol group, are effective in protecting cells from damage by reactive oxygen species (ROS). mdpi.com Catechol thioethers, for example, have demonstrated the ability to protect DNA and lipid molecules from various radical species. mdpi.com Electrochemical studies have confirmed the antiperoxyradical activity of thiophene and its derivatives. researchgate.net

Modulation of Apoptosis Pathways

Thiophene derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through the intrinsic pathway. nih.govresearchgate.net One of the initial indicators of apoptosis is the translocation of phosphatidylserine (B164497) to the outer leaflet of the cell membrane. nih.govresearchgate.net Studies on certain thiophene compounds have demonstrated their ability to induce this phenomenon. nih.govresearchgate.net

Furthermore, the activation of effector caspases, such as caspase-3 and caspase-7, is a critical step in the execution phase of apoptosis. nih.govresearchgate.net Research on a novel thiophene derivative, methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate (F8), revealed its capacity to activate caspase-3/7 in human acute lymphoblastic leukemia cells. nih.govresearchgate.net In addition to the thiophene moiety, various phenol derivatives have also been reported to trigger apoptosis. For instance, a novel thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), has been shown to effectively induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK signaling pathways. nih.gov Another study on an alkylamino phenol derivative demonstrated its ability to induce apoptosis in breast cancer cells by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to the activation of caspase-3 and caspase-9. mdpi.com

Structure-Activity Relationship Studies at a Mechanistic Level

The biological activity of thiophene and phenol derivatives is intricately linked to their chemical structures. Structure-activity relationship (SAR) studies help in understanding how specific structural features influence their interaction with biological targets.

Correlation of Structural Features with Specific Binding Affinities

The lipophilicity and aromaticity of the thiophene ring can enhance membrane permeability, potentially increasing the efficacy of the compound. encyclopedia.pub The sulfur atom within the thiophene ring can participate in hydrogen bonding, which may improve the interaction between the drug and its receptor. encyclopedia.pub For phenolic compounds, the number and position of hydroxyl groups are crucial for their antioxidant and other biological activities. researchgate.net

Elucidation of Pharmacophore Requirements for Molecular Recognition

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For many biologically active thiophene derivatives, the thiophene ring itself is a key component of the pharmacophore. encyclopedia.pub It can act as a bioisosteric replacement for a phenyl ring, which can lead to improved physicochemical properties and binding affinity. encyclopedia.pub In the context of anticancer activity, the planar nature of the thiophene ring might facilitate binding to targets such as kinases or apoptosis modulators. encyclopedia.pub

Applications in Materials Science and Advanced Technologies

Potential in Sensor Technologies

Thiophene (B33073) and its derivatives are well-established as versatile components in the design of chemosensors for the detection of various analytes. nih.govresearchgate.net The exceptional photophysical properties of the thiophene ring, combined with its chemical stability and the ease with which it can be functionalized, make it an ideal scaffold for creating sensors that operate on principles of fluorescence or colorimetry. nih.govresearchgate.netresearchgate.net Thiophene-based sensors have been successfully developed for the detection of metal ions, such as mercury(II), zinc(II), and aluminum(III), as well as other environmentally and biologically significant substances. pdx.edumdpi.comnih.gov

The general design of a thiophene-based chemosensor involves the thiophene unit acting as a signaling component, which is coupled with a receptor that selectively binds to the target analyte. This interaction leads to a detectable change in the sensor's optical properties. The phenol (B47542) group in 4-Thiophen-3-ylmethyl-phenol could potentially serve as a binding site for certain analytes or be modified to create a specific receptor. The combination of the thiophene and phenol moieties within a single molecule provides a foundation for the development of novel sensors. While the specific sensing capabilities of this compound have not been documented, its structural features align with those of known thiophene-based chemosensors.

| Analyte | Sensor Type | Principle of Detection | Reference |

| Mercury(II) | Thiophene-based molecular sensor | Ratiometric absorption and fluorescent response | pdx.edu |

| Zinc(II) and Cyanide | Thiophene-based fluorescent chemosensor | Fluorescence enhancement | mdpi.com |

| Aluminum(III) and Zinc(II) | Thiophene-based colorimetric and fluorescent sensor | Color change and fluorescence enhancement | nih.gov |

Interfacing with Inorganic Materials for Hybrid Systems

The development of hybrid materials, which combine organic and inorganic components at the molecular or nanoscale, is a rapidly advancing field aimed at creating materials with novel and enhanced properties. Thiophene derivatives have proven to be valuable in this area, particularly for their ability to interface effectively with inorganic materials. The electronic properties of the thiophene ring make it suitable for applications in organic electronics, where it can facilitate charge transport. nbinno.com

Thiophene-functionalized molecules have been used to modify the surface of inorganic materials, such as perovskites in photodetectors, to improve charge transport across interfaces and enhance device stability. nih.gov Furthermore, thiophene-containing ligands have been employed in the synthesis of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage and catalysis. acs.org The ability of the thiophene group to coordinate with metal ions is key to the formation of these hybrid structures.

Given its structure, this compound could potentially be utilized as an organic linker in the creation of novel hybrid materials. The phenol group offers a site for attachment to inorganic surfaces or for coordination with metal centers, while the thiophene unit can impart desirable electronic or optical properties to the resulting hybrid system. This could lead to the development of new materials for applications in electronics, catalysis, and beyond.

Advanced Analytical Methodologies for Characterization and Elucidation

Spectroscopic Techniques for Structural Characterization of Synthesized Compounds and Derivatives

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about its electronic and vibrational states, as well as the environment of its atomic nuclei, can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. It provides information on the connectivity of atoms through the analysis of chemical shifts, coupling constants, and signal integrations.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Thiophen-3-ylmethyl-phenol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol (B47542) and thiophene (B33073) rings will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the ring currents. libretexts.org The methylene (B1212753) bridge protons (-CH₂-) would present a characteristic singlet around 4.0 ppm. The phenolic hydroxyl proton (-OH) is expected to show a broad singlet, with a chemical shift that can vary (typically between 4-7 ppm) depending on concentration, solvent, and temperature. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the aromatic rings are expected to resonate in the range of 110-160 ppm. rsc.org Specifically, the carbon atom attached to the hydroxyl group (C-OH) in the phenol ring would appear further downfield, typically around 155 ppm. rsc.org The methylene bridge carbon is anticipated to appear in the aliphatic region, generally between 30-40 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenolic -OH | ¹H NMR | 4.0 - 7.0 | Broad Singlet |

| Phenolic Ar-H | ¹H NMR | 6.7 - 7.2 | Multiplet |

| Thiophene Ar-H | ¹H NMR | 7.0 - 7.4 | Multiplet |

| Methylene -CH₂- | ¹H NMR | ~4.0 | Singlet |

| Phenolic Ar-C | ¹³C NMR | 115 - 130 | - |

| Phenolic Ar-C-O | ¹³C NMR | ~155 | - |

| Thiophene Ar-C | ¹³C NMR | 120 - 140 | - |

| Methylene -CH₂- | ¹³C NMR | 30 - 40 | - |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group. The C-H stretching vibrations of the aromatic rings are expected to appear just above 3000 cm⁻¹, while the methylene C-H stretching will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in several sharp bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration within the thiophene ring can be observed in the fingerprint region, typically between 600-800 cm⁻¹. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum. semanticscholar.org For thiophene-containing compounds, characteristic ring stretching modes appear around 1350-1550 cm⁻¹. iosrjournals.org The C-S stretching modes are also Raman active and can be found in the 600-750 cm⁻¹ range. iosrjournals.org Surface-Enhanced Raman Scattering (SERS) can be a particularly useful technique for studying such molecules, as the interaction of the thiol group in related compounds with noble metal surfaces can lead to significant signal enhancement. nih.govd-nb.info

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | IR | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | IR, Raman | 3000 - 3100 |

| Aliphatic C-H | Stretching | IR, Raman | 2850 - 2960 |

| Aromatic C=C | Stretching | IR, Raman | 1450 - 1600 |

| Thiophene C-S | Stretching | IR, Raman | 600 - 800 |

| Phenolic C-O | Stretching | IR | 1200 - 1260 |

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenol and thiophene chromophores. Phenol itself typically exhibits a maximum absorption (λmax) around 275 nm. docbrown.info The presence of the thiophene ring, a five-membered aromatic heterocycle, also contributes to UV absorption in a similar region. biointerfaceresearch.com The conjugation between the two aromatic systems through the methylene linker is interrupted, so the spectrum is likely to be a superposition of the absorptions of the individual substituted phenol and thiophene moieties. Solvatochromic studies, where spectra are recorded in solvents of varying polarity, can provide insights into the nature of the electronic transitions. biointerfaceresearch.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like phenols. In positive ion mode, this compound would be expected to show a prominent pseudomolecular ion peak at [M+H]⁺. In negative ion mode, deprotonation of the acidic phenolic proton would lead to a strong signal for the [M-H]⁻ ion. The high-resolution mass spectrometry (HRMS) variant of ESI-MS can provide a highly accurate mass measurement, which allows for the determination of the elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the purity of this compound and for identifying any impurities or degradation products. nih.gov A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile or methanol (B129727), would be suitable for the separation. nih.govshimadzu.com The eluting compounds would then be introduced into the mass spectrometer, typically using an ESI source, for detection and identification. The use of tandem mass spectrometry (MS/MS) in conjunction with LC can provide further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. shimadzu.com This is particularly useful for confirming the structure of the parent compound and for elucidating the structures of any related substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For phenolic compounds, GC-MS analysis often requires a derivatization step to increase their volatility and improve chromatographic peak shape. A common method involves converting the acidic phenolic hydroxyl group into a less polar ether, such as a trimethylsilyl (TMS) derivative. This allows the compound to travel through the GC column more effectively for separation before being fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that aids in structural elucidation. The analysis of various phenols and chlorophenols as their TMS derivatives by GC-MS is a well-established method for their determination in environmental samples.

High-Resolution Accurate-Mass Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry